Superior In Vitro Potency of Zopolrestat (IC50 3.1 nM) Compared to the Parent Lead Compound 207 (IC50 19 nM)
Zopolrestat was developed through structural optimization of a lead benzothiazole-containing phthalazineacetic acid (compound 207). In a direct comparative study, Zopolrestat demonstrated significantly enhanced inhibitory potency against human placental aldose reductase [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.1 nM |
| Comparator Or Baseline | Compound 207 (parent lead): 19 nM |
| Quantified Difference | 6.1-fold more potent |
| Conditions | Human placental aldose reductase assay |
Why This Matters
This >6-fold potency enhancement, achieved through rational design, directly translates to a lower effective dose required for target engagement in vivo, a key consideration for experimental design and potential therapeutic index.
- [1] Mylari BL, et al. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. J Med Chem. 1991 Jan;34(1):108-22. View Source
